molecular formula C16H27NO3 B13683026 Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate

Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate

Cat. No.: B13683026
M. Wt: 281.39 g/mol
InChI Key: PUNJFXDZFBODIN-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-oxospiro[55]undecan-9-yl)carbamate is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[55]undecane ring system, which is a bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-oxospiro[55]undecan-9-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds .

Scientific Research Applications

Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and carbamate groups.

Properties

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate

InChI

InChI=1S/C16H27NO3/c1-15(2,3)20-14(19)17-12-4-8-16(9-5-12)10-6-13(18)7-11-16/h12H,4-11H2,1-3H3,(H,17,19)

InChI Key

PUNJFXDZFBODIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CCC(=O)CC2

Origin of Product

United States

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